Mast Cell Degranulating Peptide HR-1
Overview
Description
Mast Cell Degranulating Peptide HR-1 is a biologically active peptide isolated from the venom of the giant hornet, Vespa orientalis . This peptide is known for its ability to degranulate mast cells, leading to the release of histamine and other mediators involved in allergic reactions . The peptide has a molecular formula of C71H133N19O15 and a molecular weight of 1492.97 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mast Cell Degranulating Peptide HR-1 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels . The peptide is then lyophilized for storage and distribution.
Chemical Reactions Analysis
Types of Reactions: Mast Cell Degranulating Peptide HR-1 primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteases .
Common Reagents and Conditions: The peptide is stable in aqueous solutions at neutral pH but can be degraded by strong acids or bases. Enzymatic degradation typically involves proteases such as trypsin and chymotrypsin .
Major Products Formed: The primary products of hydrolysis are smaller peptide fragments and individual amino acids .
Scientific Research Applications
Mast Cell Degranulating Peptide HR-1 has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
- Melittin (from bee venom)
- Mastoparans (from wasp venom)
- Apamin (from bee venom)
These peptides share similar biological activities but differ in their amino acid sequences and specific mechanisms of action .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H133N19O15/c1-18-41(13)54(76)68(102)87-52(35-53(75)91)66(100)86-50(33-37(5)6)65(99)82-46(26-20-23-29-72)62(96)79-45(17)61(95)90-57(42(14)19-2)71(105)80-43(15)59(93)78-44(16)60(94)85-51(34-38(7)8)67(101)89-55(39(9)10)69(103)83-47(27-21-24-30-73)63(97)81-48(28-22-25-31-74)64(98)88-56(40(11)12)70(104)84-49(58(77)92)32-36(3)4/h36-52,54-57H,18-35,72-74,76H2,1-17H3,(H2,75,91)(H2,77,92)(H,78,93)(H,79,96)(H,80,105)(H,81,97)(H,82,99)(H,83,103)(H,84,104)(H,85,94)(H,86,100)(H,87,102)(H,88,98)(H,89,101)(H,90,95)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-,57-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHSNGHGRWZEGQ-VDPGDIOPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H133N19O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746720 | |
Record name | L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1492.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80533-94-4 | |
Record name | L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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